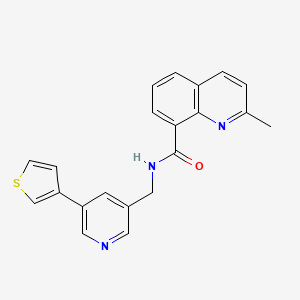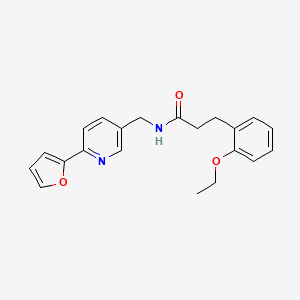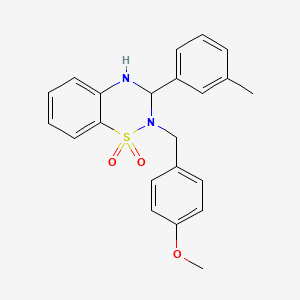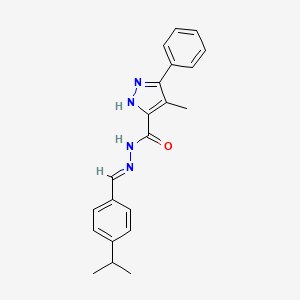
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a multi-step process that includes the reaction of various starting materials. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It also undergoes a Diels–Alder reaction in its synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.52 g/mol, a melting point of 290-292°C, and solubility in DMSO, ethanol, and methanol. The compound is also stable under normal conditions and has a moderate plasma protein binding rate.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research focuses on the synthesis and reactivity of heterocyclic compounds, including thiazolo[4,5-f]quinolines and thieno[2,3-b]pyridines, which share structural similarities with the query compound. These studies often explore novel synthetic routes or reactivity patterns of heterocyclic cores, providing insights into the manipulation and functionalization of quinoline and pyridine derivatives for various applications (Aleksandrov et al., 2020).
Antiproliferative Activity
Another significant area of research involves the evaluation of heterocyclic compounds for their antiproliferative activity against cancer cell lines. For instance, derivatives of thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been synthesized and tested for their activity against a panel of cancer cell lines, revealing compounds with low nanomolar GI50 values against specific targets. This suggests potential applications in designing anticancer agents (Hung et al., 2014).
Chemical Sensing
Heterocyclic compounds are also investigated for their utility in chemical sensing, particularly for metal ions. For example, quinoline derivatives have been developed as chemosensors for Zn2+ ions, demonstrating high sensitivity and selectivity, which could be useful in environmental monitoring and biological imaging (Park et al., 2015).
Fluorescent Anion Sensing
Research into bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in aqueous environments indicates the potential for heterocyclic compounds to function as effective sensors for various anions. These studies contribute to the development of new diagnostic tools and environmental sensors (Dorazco‐González et al., 2014).
Polymorphic Modifications
Investigations into the polymorphic modifications of heterocyclic compounds underscore their relevance in pharmaceutical formulations, where different crystal forms can significantly impact drug solubility and bioavailability. Such research aids in the optimization of therapeutic agents (Shishkina et al., 2018).
Direcciones Futuras
Thiophene-based analogs, like this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve further exploration of its therapeutic potential and applications in various fields of research and industry.
Propiedades
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-6-16-3-2-4-19(20(16)24-14)21(25)23-11-15-9-18(12-22-10-15)17-7-8-26-13-17/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGGHYYFAKAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CSC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)
![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)

![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)



